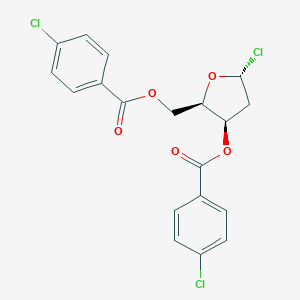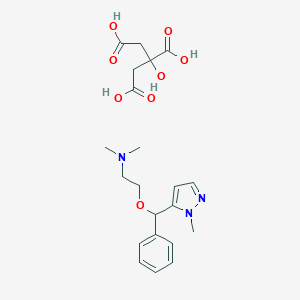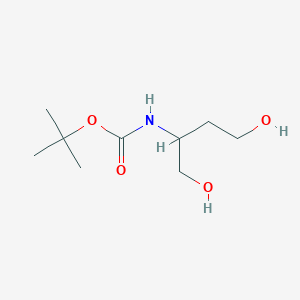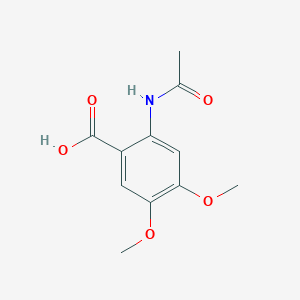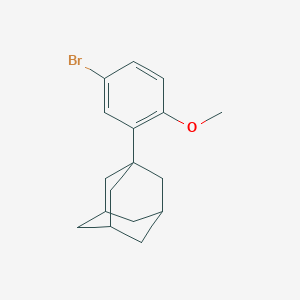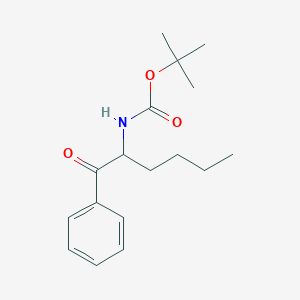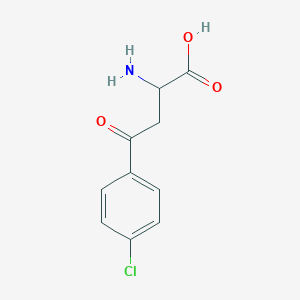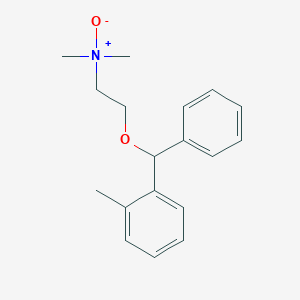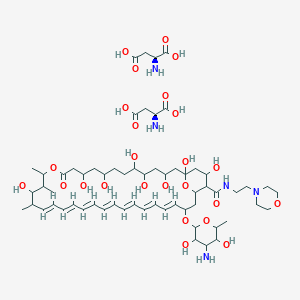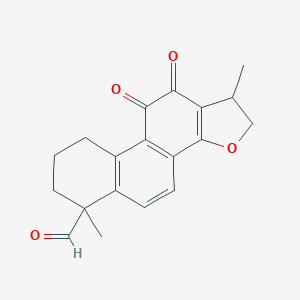
Tanshinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tanshinaldehyde is a natural compound extracted from the roots of Salvia miltiorrhiza, a traditional Chinese herb used for the treatment of cardiovascular and cerebrovascular diseases. Tanshinaldehyde has attracted significant attention due to its pharmacological properties, including anti-inflammatory, anti-tumor, and neuroprotective effects.
Mécanisme D'action
The mechanism of action of tanshinaldehyde is complex and varies depending on the target. Tanshinaldehyde exerts its anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. Tanshinaldehyde induces apoptosis in cancer cells by activating the caspase cascade and downregulating anti-apoptotic proteins. Tanshinaldehyde also protects neurons by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and reducing the production of reactive oxygen species (ROS).
Effets Biochimiques Et Physiologiques
Tanshinaldehyde has various biochemical and physiological effects. Tanshinaldehyde reduces the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), and inhibits the expression of COX-2 and iNOS. Tanshinaldehyde also induces apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins. Moreover, tanshinaldehyde reduces oxidative stress and inflammation in the brain, which protects neurons from damage.
Avantages Et Limitations Des Expériences En Laboratoire
Tanshinaldehyde has several advantages for lab experiments. It is a natural compound that can be easily extracted or synthesized. Tanshinaldehyde has been extensively studied for its pharmacological properties, which makes it a well-characterized compound. However, tanshinaldehyde has some limitations for lab experiments. It has low solubility in water, which makes it difficult to dissolve in cell culture media. Moreover, tanshinaldehyde has poor stability in solution, which requires special storage conditions.
Orientations Futures
For the study of tanshinaldehyde include investigating its therapeutic potential and exploring its mechanisms of action in more detail.
Applications De Recherche Scientifique
Tanshinaldehyde has been extensively studied for its pharmacological properties. Studies have shown that tanshinaldehyde has anti-inflammatory effects by inhibiting the production of inflammatory cytokines and reducing the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Tanshinaldehyde also has anti-tumor effects by inducing apoptosis and inhibiting the proliferation of cancer cells. Moreover, tanshinaldehyde has neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
Numéro CAS |
142694-58-4 |
|---|---|
Nom du produit |
Tanshinaldehyde |
Formule moléculaire |
C19H18O4 |
Poids moléculaire |
310.3 g/mol |
Nom IUPAC |
1,6-dimethyl-10,11-dioxo-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-6-carbaldehyde |
InChI |
InChI=1S/C19H18O4/c1-10-8-23-18-12-5-6-13-11(4-3-7-19(13,2)9-20)15(12)17(22)16(21)14(10)18/h5-6,9-10H,3-4,7-8H2,1-2H3 |
Clé InChI |
JRMAMBGELPWLSV-UHFFFAOYSA-N |
SMILES |
CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C=O |
SMILES canonique |
CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C=O |
Synonymes |
tanshinaldehyde |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



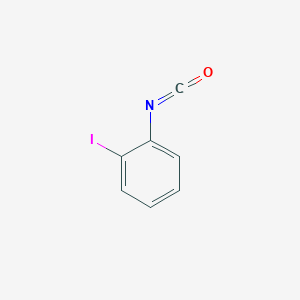
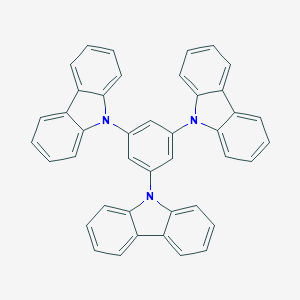
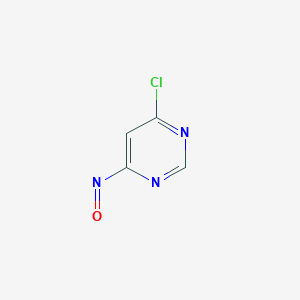
![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B139498.png)
